(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with tert-butyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with 4-chlorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z,6E)-2,6-Bis[4-(benzyloxy)benzylidene]-4-(2-methyl-2-butanyl)cyclohexanone
- (2Z,6E)-4-(2-Methyl-2-butanyl)-2,6-bis(3,4,5-trimethoxybenzylidene)cyclohexanone
- (2Z,6E)-4-(2-Methylbutan-2-yl)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one
Uniqueness
(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of tert-butyl and chlorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24Cl2O |
---|---|
Molecular Weight |
399.3g/mol |
IUPAC Name |
(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H24Cl2O/c1-24(2,3)20-14-18(12-16-4-8-21(25)9-5-16)23(27)19(15-20)13-17-6-10-22(26)11-7-17/h4-13,20H,14-15H2,1-3H3/b18-12-,19-13+ |
InChI Key |
WPNOEKXQCHCHPF-MGYAYREDSA-N |
SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
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